![molecular formula C23H17F3N2O B2975444 5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-19-7](/img/structure/B2975444.png)
5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a benzodiazepine derivative that has gained significant attention in scientific research due to its unique pharmacological properties. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Pharmaceutical Applications
This compound has been used in the synthesis of various pharmaceutical drugs . The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities .
Anticancer Agent
Some derivatives of this compound have been reported to have anticancer properties . This makes it a potential candidate for the development of new anticancer drugs.
Antioxidant Agent
In addition to its anticancer properties, this compound has also been reported to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide Derivatives
4-(Trifluoromethyl)benzylamine, a related compound, has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . These derivatives could have potential applications in various fields of chemistry and medicine.
Use in Kinetic Studies of Phosphonoformate Prodrugs
4-(Trifluoromethyl)benzyl alcohol, another related compound, has been used in kinetic studies of phosphonoformate prodrugs . This could help in understanding the behavior of these prodrugs in the body and could lead to the development of more effective drugs.
Use in Aquachromium (IV) Studies
4-(Trifluoromethyl)benzyl alcohol has also been employed in studies involving aquachromium (IV) . This could have potential applications in the field of inorganic chemistry.
Mechanism of Action
Target of Action
It’s known that benzodiazepines generally act on the central nervous system, specifically the gamma-aminobutyric acid (gaba) receptors .
Mode of Action
Benzodiazepines typically enhance the effect of the neurotransmitter gaba, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound likely affects the GABAergic pathway, given that benzodiazepines typically enhance GABA activity. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Pharmacokinetics
Benzodiazepines are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
Benzodiazepines typically result in decreased anxiety, sedation, relaxation of muscles, and anticonvulsive effects .
properties
IUPAC Name |
5-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O/c24-23(25,26)18-12-10-16(11-13-18)15-28-20-9-5-4-8-19(20)22(27-14-21(28)29)17-6-2-1-3-7-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPUDDUKGREJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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